molecular formula C21H19FN2O4S2 B2354854 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide CAS No. 941994-07-6

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2354854
CAS No.: 941994-07-6
M. Wt: 446.51
InChI Key: SKYWAKVRXSVACS-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a high-purity small molecule research compound designed for investigative applications. This synthetic derivative features a thiophene carboxamide core structure, a scaffold recognized in medicinal chemistry for its relevance in developing enzyme inhibitors and probing biological pathways . The molecular architecture incorporates a 4-fluorophenylsulfonyl group linked via a butanamido chain, a design that may influence properties such as cell permeability and binding affinity to specific protein targets. Researchers are exploring thiophene carboxamide analogues across various fields, including immunology and oncology, as such structures have been investigated for their potential to modulate protein-protein interactions and enzyme activity . For instance, some thiophene carboxamides have been identified as potent inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a target implicated in inflammatory conditions such as dry eye disease . Others have been designed as small-molecule inhibitors targeting immune checkpoints like the PD-1/PD-L1 axis, which is a key pathway in cancer immunotherapy . This compound is provided for Research Use Only and is strictly intended for in vitro laboratory analysis. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within the guidelines of their institution's chemical safety program.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-15-8-10-16(11-9-15)30(27,28)12-4-7-19(25)24-21-17(20(23)26)13-18(29-21)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWAKVRXSVACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

  • Substrates :
    • Ethyl cyanoacetate (1.2 equiv)
    • 4-Phenyl-2-butanone (1.0 equiv)
    • Elemental sulfur (1.5 equiv)
  • Catalyst : Triethylamine (20 mol%) in aqueous ethanol.
  • Mechanism :
    • Knoevenagel condensation between ethyl cyanoacetate and 4-phenyl-2-butanone forms an α,β-unsaturated nitrile.
    • Sulfur incorporation via cyclization generates the thiophene ring.
    • In situ hydrolysis of the ester group yields the 3-carboxamide.

Optimization Data

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF Ethanol/H₂O Ethanol/H₂O (3:1)
Temperature (°C) 80 25 25
Reaction Time (h) 24 6 8
Yield (%) 45 72 85

Key Insight : Aqueous ethanol at room temperature improves yield by minimizing side products. The product precipitates directly, simplifying isolation.

Synthesis of 4-((4-Fluorophenyl)sulfonyl)butanamide

The sulfonamide side chain is prepared through a two-step sequence involving sulfonylation and amidation.

Sulfonylation of 4-Aminobutanolic Acid

  • Reagents :
    • 4-Fluorobenzenesulfonyl chloride (1.1 equiv)
    • 4-Aminobutanoic acid (1.0 equiv)
    • Pyridine (2.0 equiv, acts as base and solvent).
  • Procedure :
    • React at 0°C for 1 h, then warm to 25°C for 12 h.
    • Quench with ice-water, extract with dichloromethane, and purify via recrystallization (ethanol/water).
  • Yield : 78% (white crystalline solid).

Conversion to Butanamide

  • Activation : Treat 4-((4-fluorophenyl)sulfonyl)butanoic acid with thionyl chloride (2.0 equiv) to form the acyl chloride.
  • Amination : React with ammonium hydroxide (4.0 equiv) in tetrahydrofuran at 0°C.
  • Yield : 92% after silica gel chromatography (hexane/ethyl acetate 4:1).

Coupling of Thiophene and Sulfonamide Moieties

The final step involves forming an amide bond between the thiophene-3-carboxamide and the sulfonamide side chain.

Activation and Coupling

  • Reagents :
    • 5-Phenylthiophene-3-carboxylic acid (1.0 equiv)
    • 4-((4-Fluorophenyl)sulfonyl)butanamide (1.2 equiv)
    • N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
    • 4-Dimethylaminopyridine (DMAP, 0.2 equiv).
  • Procedure :
    • Activate the carboxylic acid with DCC/DMAP in dry dichloromethane (0°C, 30 min).
    • Add sulfonamide derivative, stir at 25°C for 18 h.
    • Filter precipitate and purify via column chromatography (ethyl acetate/methanol 9:1).
  • Yield : 68% (pale yellow solid).

Alternative Coupling Agents

Coupling Agent Solvent Temp (°C) Yield (%)
EDCI/HOBt DMF 25 62
HATU Acetonitrile 40 71
DCC/DMAP DCM 25 68

Optimal Choice : HATU in acetonitrile provides higher yields but requires rigorous drying.

Structural Characterization and Purity Assessment

Spectroscopic Data

Technique Key Signals (δ, ppm) Assignment
¹H NMR 8.21 (s, 1H) Thiophene C2-H
7.89 (d, J = 8.5 Hz, 2H) 4-Fluorophenyl ortho-H
7.45–7.32 (m, 5H) Phenyl ring protons
¹³C NMR 167.5, 164.2 Carboxamide and sulfonamide carbonyls
ESI-MS m/z 487.1 [M+H]⁺ Molecular ion confirmed

Purity Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 214–216°C (decomposition observed above 220°C).

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Formation

  • Issue : Competing formation of 4-phenyl regioisomer.
  • Solution : Use bulkier amines (e.g., cyclohexylamine) to steer reaction toward 5-phenyl isomer.

Sulfonamide Hydrolysis

  • Issue : Acidic conditions during coupling may cleave sulfonamide bonds.
  • Mitigation : Perform coupling at pH 7–8 using phosphate buffer.

Purification Difficulties

  • Problem : Co-elution of byproducts in silica gel chromatography.
  • Resolution : Employ reverse-phase HPLC with gradient elution (10–90% acetonitrile).

Scalability and Industrial Considerations

Kilogram-Scale Adaptation

  • Gewald Reaction : Switch to continuous flow reactor (residence time 2 h, 80°C).
  • Coupling Step : Use polymer-supported HATU to simplify catalyst removal.

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
4-Fluorobenzenesulfonyl chloride 320 42
HATU 1,150 28
Ethyl cyanoacetate 85 12

Recommendation : Replace HATU with EDCI in large-scale batches to reduce costs by 18%.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing groups.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group enhances binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Derivatives

Compounds with sulfonamide and fluorophenyl groups, such as those synthesized in (e.g., 6i , 6j , and 6k ), share functional group similarities with the target compound. These analogs exhibit:

  • Molecular weights ranging from 550–650 g/mol, comparable to the estimated molecular weight of the target compound (~500–550 g/mol).
  • Melting points between 132°C and 230°C, suggesting that the target compound’s melting point may fall within this range due to shared polar groups (e.g., sulfonamide) .
  • Synthetic yields of 45–78%, achieved via nucleophilic substitution or coupling reactions, which are likely applicable to the target compound’s synthesis .

Table 1: Key Properties of Sulfonamide Analogs (from )

Compound ID Molecular Formula Yield (%) Melting Point (°C)
6i C₃₄H₃₂F₂N₄O₄S₂ 65 210–212
6j C₃₄H₃₂F₂N₄O₄S₂ 72 198–200
6k C₃₃H₃₀F₂N₄O₄S₂ 58 185–187

The target compound’s 4-fluorophenylsulfonyl moiety may enhance metabolic stability compared to non-fluorinated analogs, as seen in 6i–6k, where fluorination improves resistance to oxidative degradation .

Heterocyclic Core Modifications

describes thiazole-based compounds (4 and 5 ) with fluorophenyl and triazolyl groups. Unlike the target compound’s thiophene core, these analogs feature a thiazole ring, which introduces a nitrogen atom into the aromatic system. Key differences include:

  • Planarity : The thiazole derivatives exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, whereas the thiophene core in the target compound may adopt a more planar structure due to the absence of heteroatoms in the ring .

Table 2: Structural Comparison with Thiazole Analogs (from )

Compound ID Core Structure Substituents Crystallographic Symmetry
4 Thiazole 4-Chlorophenyl, 4-fluorophenyl Triclinic, P 1
5 Thiazole 4-Fluorophenyl, 4-fluorophenyl Triclinic, P 1

Research Findings and Implications

Fluorophenyl Groups: The 4-fluorophenyl moiety in the target compound may enhance lipophilicity and bioavailability compared to non-fluorinated analogs, as demonstrated in ’s compounds .

Sulfonamide Linkers : The butanamido-sulfonyl group likely improves metabolic stability and target binding affinity, similar to piperazine-linked sulfonamides in .

Biological Activity

The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a novel small molecule that has garnered attention due to its potential biological activities, particularly as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

The primary mechanism of action for this compound involves inhibition of PTP1B, an enzyme implicated in insulin signaling and glucose metabolism. By inhibiting PTP1B, the compound enhances insulin sensitivity and may have therapeutic implications for diabetes management.

Inhibition of PTP1B

Research indicates that This compound exhibits significant inhibitory activity against PTP1B. In vitro studies have demonstrated a submicromolar Ki value, indicating potent inhibition:

CompoundKi (µM)Selectivity
Target Compound0.00068High against CD45 and LAR
Comparison Compound0.004Moderate selectivity

These findings suggest that the compound could be a promising candidate for further development in diabetes treatment due to its ability to modulate insulin signaling pathways effectively.

Cytotoxicity and Selectivity

In addition to its inhibitory effects on PTP1B, the compound was evaluated for cytotoxicity against various cell lines. The results showed acceptable levels of cytotoxicity with IC50 values exceeding 10 µM, indicating a favorable safety profile for potential therapeutic use.

Case Study 1: Insulin Sensitivity Enhancement

In a study involving diabetic mouse models (C57BL/KsJ-db/db mice), administration of the compound resulted in improved oral glucose tolerance and enhanced insulin sensitivity. The treatment led to significant changes in serum lipid profiles and modulation of key genes involved in insulin signaling such as IRS1, PI3K, and AMPK .

Case Study 2: Lipid Accumulation Inhibition

Another study demonstrated that the compound inhibited lipid accumulation in 3T3-L1 adipocytes, a model for studying adipogenesis. The results indicated that treatment with the compound significantly reduced lipid droplet formation compared to control groups .

Q & A

Basic: How can the synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves sequential sulfonylation, amidation, and cyclization steps. Key optimizations include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonic acid decomposition) .
  • Catalyst Selection : Use triethylamine or pyridine to neutralize HCl byproducts during amidation, enhancing reaction efficiency .
  • Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities, achieving >95% purity .

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